西多昔平

概述

描述

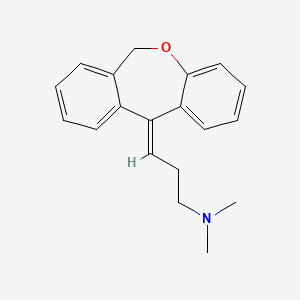

Cidoxepin, also known as (Z)-doxepin or cis-doxepin, is a tricyclic antidepressant developed in the 1960s. It is the cis or (Z) stereoisomer of doxepin, which is commercially available as a mixture of (E) and (Z) isomers. Cidoxepin acts as a serotonin-norepinephrine reuptake inhibitor, H1 receptor antagonist, and anticholinergic. It has been reinvestigated for its potential use as an antihistamine for treating chronic urticaria .

作用机制

Target of Action

Cidoxepin, also known as (Z)-Doxepin , is a tricyclic antidepressant . It primarily targets the norepinephrine transporter and the serotonin transporter . These transporters play a crucial role in the reuptake of norepinephrine and serotonin, respectively, from the synaptic cleft back into the presynaptic neuron .

Mode of Action

Cidoxepin acts as a serotonin-norepinephrine reuptake inhibitor . By inhibiting the reuptake of these neurotransmitters, it increases their concentration in the synaptic cleft, thereby enhancing their neurotransmission . This results in an antidepressant effect . Cidoxepin also acts as an H1 receptor antagonist and an anticholinergic .

Biochemical Pathways

It is known that the drug’s action on the serotonin and norepinephrine transporters affects theserotonergic and noradrenergic pathways, respectively . The downstream effects of these actions contribute to its antidepressant and anxiolytic properties .

Pharmacokinetics

For doxepin, the bioavailability is reported to be between 13–45% . The drug is metabolized in the liver, primarily by the enzymes CYP2D6 and CYP2C19 . The elimination half-life of Doxepin is between 8–24 hours .

Result of Action

The molecular and cellular effects of Cidoxepin’s action primarily involve the enhancement of serotonergic and noradrenergic neurotransmission . This results in mood elevation and reduction in anxiety, thereby alleviating the symptoms of depression .

Action Environment

Factors such as diet, lifestyle, and co-administration of other drugs can potentially affect the pharmacokinetics and pharmacodynamics of most drugs

科学研究应用

Cidoxepin has been explored for various scientific research applications:

Chemistry: Used as a model compound to study the behavior of tricyclic antidepressants.

Biology: Investigated for its effects on neurotransmitter systems and receptor binding.

Medicine: Studied for its potential use in treating chronic urticaria, allergic rhinitis, atopic dermatitis, and contact dermatitis.

生化分析

Biochemical Properties

Cidoxepin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a serotonin-norepinephrine reuptake inhibitor, which means it inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft . Additionally, Cidoxepin acts as an H1 receptor antagonist, blocking the action of histamine at the H1 receptor sites . It also exhibits anticholinergic properties, inhibiting the action of acetylcholine .

Cellular Effects

Cidoxepin influences various types of cells and cellular processes. It affects cell signaling pathways by inhibiting the reuptake of serotonin and norepinephrine, leading to increased neurotransmitter levels and enhanced neurotransmission . This can impact gene expression and cellular metabolism, as the increased levels of neurotransmitters can activate or inhibit various signaling pathways . Cidoxepin’s anticholinergic properties can also affect cellular functions by inhibiting acetylcholine, which plays a crucial role in muscle contraction and other cellular processes .

Molecular Mechanism

At the molecular level, Cidoxepin exerts its effects by binding to serotonin and norepinephrine transporters, inhibiting their reuptake and increasing their levels in the synaptic cleft . This leads to enhanced neurotransmission and improved mood regulation. Cidoxepin also binds to H1 receptors, blocking the action of histamine and reducing allergic reactions . Its anticholinergic properties result from its ability to inhibit acetylcholine receptors, affecting various physiological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cidoxepin can change over time. The stability and degradation of Cidoxepin can impact its long-term effects on cellular function. Studies have shown that Cidoxepin’s central anticholinergic activity is three-fold greater than that of the trans isomer in mice . Long-term exposure to Cidoxepin may lead to changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity .

Dosage Effects in Animal Models

The effects of Cidoxepin vary with different dosages in animal models. At lower doses, Cidoxepin can effectively inhibit the reuptake of serotonin and norepinephrine, leading to improved mood and reduced anxiety . At higher doses, Cidoxepin may cause toxic or adverse effects, including sedation, dry mouth, and blurred vision . Threshold effects have been observed, where the therapeutic effects plateau at certain dosages .

Metabolic Pathways

Cidoxepin is involved in various metabolic pathways, primarily metabolized by cytochrome P450 enzymes, including CYP2D6 and CYP2C19 . These enzymes convert Cidoxepin into its active and inactive metabolites, which are then excreted from the body . The metabolism of Cidoxepin can affect its efficacy and safety, as genetic polymorphisms in these enzymes can lead to variations in drug metabolism and response .

Transport and Distribution

Cidoxepin is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Cidoxepin interacts with transporters and binding proteins, facilitating its distribution to target tissues . Its localization and accumulation within cells can influence its activity and therapeutic effects .

Subcellular Localization

The subcellular localization of Cidoxepin can affect its activity and function. Cidoxepin is primarily localized in the synaptic cleft, where it inhibits the reuptake of serotonin and norepinephrine . It can also be found in other cellular compartments, including the cytoplasm and cell membrane . Post-translational modifications and targeting signals may direct Cidoxepin to specific compartments or organelles, influencing its activity and function .

准备方法

Synthetic Routes and Reaction Conditions: Cidoxepin can be synthesized through the following steps:

Formation of the dibenzoxepin ring system: This involves the cyclization of appropriate precursors to form the dibenzoxepin core.

Introduction of the dimethylamino side chain: This step involves the addition of a dimethylamino group to the propyl side chain of the dibenzoxepin ring.

Industrial Production Methods: Industrial production of cidoxepin involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH during the synthesis process. The use of catalysts and solvents is also crucial in the industrial production of cidoxepin .

Types of Reactions:

Oxidation: Cidoxepin can undergo oxidation reactions, leading to the formation of various oxidized metabolites.

Reduction: Reduction reactions can convert cidoxepin into its reduced forms.

Substitution: Cidoxepin can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products:

Oxidation products: Hydroxylated metabolites.

Reduction products: Reduced forms of cidoxepin.

Substitution products: Various substituted derivatives of cidoxepin.

相似化合物的比较

Doxepin: A mixture of (E) and (Z) isomers, with cidoxepin being the (Z) isomer.

Amitriptyline: Another tricyclic antidepressant with similar mechanisms of action.

Clomipramine: A tricyclic antidepressant used for treating obsessive-compulsive disorder.

Uniqueness of Cidoxepin: Cidoxepin is unique due to its specific stereoisomeric form, which may confer different pharmacological properties compared to its (E) isomer. It has been found to have more potent antidepressant activity and greater central anticholinergic activity than trans-doxepin .

属性

IUPAC Name |

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQWQRRAPPTVAG-BOPFTXTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318253 | |

| Record name | (Z)-Doxepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

154-157 ºC at 0.03 mmHg, 154-157 °C @ 0.03 MM HG | |

| Record name | Doxepin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01142 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

WHITE CRYSTALLINE SUBSTANCE; 1 G SOL IN 1 ML WATER, 2 ML ALCOHOL, 10 ML CHLOROFORM /HYDROCHLORIDE/, In water, 31.57 mg/l at 25 °C. | |

| Record name | Doxepin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01142 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Doxepin exact mechanism of action is not very clear. However, doxepin is known to be a selective histamine H1 receptor blocker. This effect on histamine receptors indicates effectiveness in skin conditions. Breaking its function according to the different effect, doxepin's antidepressive action is primarily associated with the inhibition of the central nervous system biogenic amine reuptake; more specifically, norepinephrine and serotonin at synaptic nerve terminals. This effect increases the level of monoamines in the synaptic site which in order increases the activity at the post-synaptic neuron receptor sites. It has been suggested that doxepin also desensitizes both serotonin 1A receptors and beta-adrenergic receptors. It is known that the lack of dopamine transporters in the frontal cortex and the transmission of dopamine in this region is largely inactivated by the effect of norepinephrine reuptake. Hence, doxepin action on the frontal cortex is suggested to increase dopamine neurotransmission in this area., ACTION OF TRICYCLIC ANTIDEPRESSANTS ON CATECHOLAMINES & INDOLEAMINES IN BRAIN...BLOCK RE-UPTAKE OF NOREPINEPHRINE BY ADRENERGIC NERVE TERMINALS. /TRICYCLIC ANTIDEPRESSANTS/ | |

| Record name | Doxepin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01142 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OILY LIQUID CONSISTING OF A MIXTURE OF CIS- & TRANS- ISOMERS | |

CAS No. |

3607-18-9, 1668-19-5 | |

| Record name | (Z)-Doxepin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3607-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cidoxepin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003607189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxepin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01142 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cidoxepin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (Z)-Doxepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIDOXEPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F96TTB8728 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DOXEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

185-191 ºC, Crystals, melting point 184 to 186 °C, 188 to 189 °C (a cis-trans mixture of approx 1:5) /HYDROCHLORIDE/, Crystals, melting point 161 to 164 °C, 168 to 169 °C /MALEATE/, Melting point 192 to 193 °C /trans-HYDROCHLORIDE/, Crystals, melting point 209 to 210.5 °C /cis-HYDROCHLORIDE/ | |

| Record name | Doxepin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01142 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3069 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

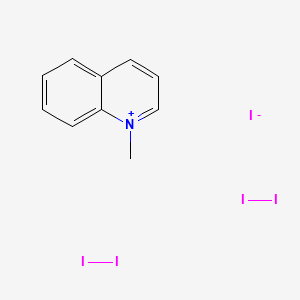

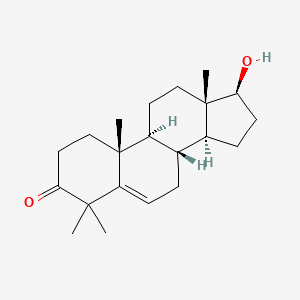

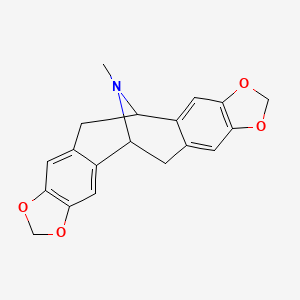

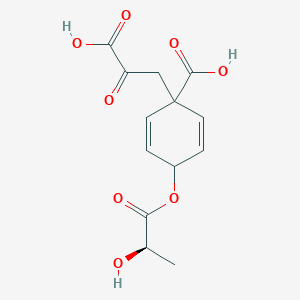

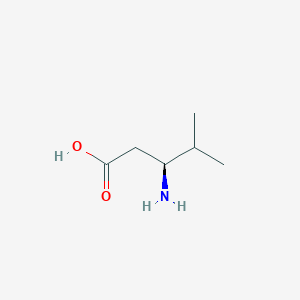

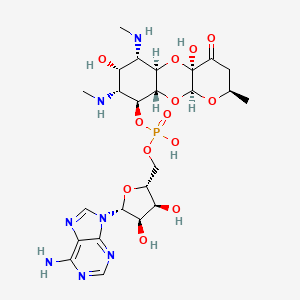

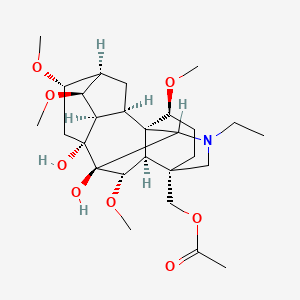

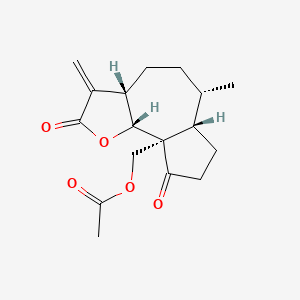

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。